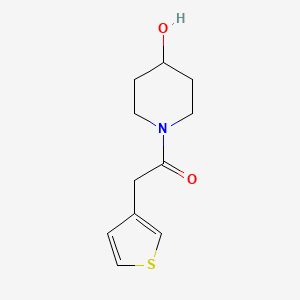

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone

Overview

Description

The compound "1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone" is a chemical entity that has been the subject of various studies due to its interesting chemical properties and potential applications. While the exact compound is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed, which can give insights into the chemistry of similar structures.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of catalytic quantities of acids or bases. For instance, a one-pot, three-component synthesis method was communicated for the preparation of a compound with a piperidin-1-yl group attached to a phenyl ring, using 4-hydroxy-coumarin, 4-piperidinobenzaldehye, and thiourea in the presence of p-toluenesulfonic acid . Electrochemical synthesis has also been employed, where the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles, led to the formation of arylthiobenzazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques. For example, the crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was elucidated, revealing dihedral angles between the benzene ring and the two piperidine rings . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule and can provide insights into the behavior of similar compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds with piperidin-1-yl groups are diverse and can lead to various products depending on the reaction conditions. The electrochemical oxidation mentioned earlier results in a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted products . The reactivity of such compounds under different conditions can be complex and is often influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with piperidin-1-yl groups are influenced by their molecular structure. The presence of a hydroxy group can lead to the formation of intermolecular hydrogen bonds, as seen in the crystal structure analysis, where O—H···O hydrogen bonds lead to the formation of chains extending along the crystal axis . NMR spectroscopy, including 1H and 13C NMR, is a powerful tool for analyzing these compounds, providing detailed information on the electronic environment of the atoms within the molecule . Computational studies also suggest that these compounds possess suitable physicochemical properties, drug-likeliness features, and good oral bioavailability .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research highlights the microwave-assisted synthesis of compounds related to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone, demonstrating their potential in creating antibacterial agents. For instance, the synthesis of piperidine-containing pyrimidine imines and thiazolidinones under microwave irradiation shows promising antibacterial activities. This method underscores a rapid and efficient approach to developing new antibacterial compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Wound-Healing Potential

A study on derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone has revealed significant in vivo wound-healing activity. The compounds were synthesized, characterized, and evaluated for their efficacy in accelerating wound healing, with certain derivatives showing remarkable results in improving wound contraction and tensile strength (Vinaya et al., 2009).

Anticancer Activity

Research into the synthesis and characterization of novel compounds related to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone has also extended into the exploration of their anticancer properties. Studies have synthesized and evaluated various derivatives for their anticancer activity against different cancer cell lines, with some showing promising results. This includes the examination of their interactions with carrier proteins to understand their potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Synthesis and Characterization for Bioactive Compounds

Further investigations into the synthesis and characterization of related compounds have been conducted to evaluate their biological activities. For example, the synthesis of 6-(5-Chloro-8-Hydroxynapthalene-2-yl)-4(4-Hydroxyphenyl)-4-5-Dihydroxypyrimidin-2(1h)-One and its antimicrobial activity showcases the potential of these derivatives in creating bioactive compounds with significant applications (Sherekar, Padole, & Kakade, 2022).

Hydrogen-Bonding Patterns and Crystal Structures

The study of hydrogen-bonding patterns and crystal structures of enaminones, including those similar to 1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone, provides insights into the structural aspects that could influence their pharmacological activities. This research helps in understanding the molecular basis of their interactions and stability, potentially guiding the design of more effective compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Given its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding (due to the presence of the hydroxyl group) and pi-stacking (due to the presence of the thiophene ring) .

Pharmacokinetics

The compound’s metabolism and excretion would likely depend on its specific interactions with metabolic enzymes and transporters .

Result of Action

The molecular and cellular effects of “1-(4-Hydroxypiperidin-1-yl)-2-thiophen-3-yl-ethanone” are currently unknown. These effects would be determined by the compound’s specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “1-(4-Hydroxypiperidin-1-yl)-2-thiophen-3-yl-ethanone”. For example, extreme pH or temperature conditions could affect the compound’s stability or its interactions with its targets .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2-thiophen-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-10-1-4-12(5-2-10)11(14)7-9-3-6-15-8-9/h3,6,8,10,13H,1-2,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFBCMXAIYFZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591136 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxy-piperidin-1-yl)-2-thiophen-3-yl-ethanone | |

CAS RN |

916791-31-6 | |

| Record name | 1-(4-Hydroxypiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)